molecular formula C7H7ClO B3055810 (Chloromethoxy)benzene CAS No. 6707-01-3

(Chloromethoxy)benzene

Cat. No. B3055810
CAS RN: 6707-01-3
M. Wt: 142.58 g/mol
InChI Key: XBYOCRCRHQJSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Chloromethoxy)benzene is an organic compound with the molecular formula C7H7ClO. It has an average mass of 142.583 Da and a monoisotopic mass of 142.018539 Da .


Synthesis Analysis

The synthesis of (Chloromethoxy)benzene can be achieved through a series of reactions. An efficient and convenient chloromethylation of some aromatic compounds has been reported, which is catalyzed by zinc iodide . The synthesis of polysubstituted benzenes, such as (Chloromethoxy)benzene, often requires careful consideration of the order of reactions due to the directing effects of substituents .


Molecular Structure Analysis

The molecular structure of (Chloromethoxy)benzene consists of a benzene ring with a chloromethoxy group attached . The benzene ring is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached .


Chemical Reactions Analysis

(Chloromethoxy)benzene, like other aromatic compounds, can undergo a variety of chemical reactions. For instance, benzene is more susceptible to radical addition reactions than to electrophilic addition . The reaction between benzene and chlorine in the presence of either aluminum chloride or iron gives chlorobenzene .


Physical And Chemical Properties Analysis

(Chloromethoxy)benzene, like benzene, is likely to be a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It has an average mass of 142.583 Da and a monoisotopic mass of 142.018539 Da .

Scientific Research Applications

Aromatic Substitution Studies

  • Chloromethylation Mechanisms : Research by Olah, Beal, and Olah (1976) investigated chloromethylation of benzene and alkylbenzenes using compounds including bis(chloromethy1) ether and 1,4-bis(chloromethoxy)butane. They studied the reaction rates and isomer distributions of chloromethylations, providing insights into the reaction mechanisms and preparative aspects of chloromethylations with these compounds (Olah, Beal, & Olah, 1976).

Catalytic and Environmental Studies

  • Catalytic Conversions : Lee and Jurng (2008) explored catalytic conversions of chlorinated benzenes using a vanadium-based catalyst. This research focused on understanding the relationship between catalytic activity and chlorination level in benzene and dioxins, which can offer insights into environmental pollutant control strategies (Lee & Jurng, 2008).

Microbial Degradation Studies

  • Biodegradation of Chlorinated Benzenes : Field and Sierra-Alvarez (2008) studied the microbial degradation of chlorinated benzenes. They found that aerobic bacteria can oxidize benzene with up to four chlorine groups, providing insights into environmental remediation of chlorinated aromatic compounds (Field & Sierra-Alvarez, 2008).

Studies on Combustion Byproducts

  • Formation of Chlorinated Dibenzo-p-dioxins : Nestrick, Lamparski, and Crummett (1987) investigated the interaction of benzene with FeCl3, demonstrating the formation of chlorobenzenes and chlorinated dibenzo-p-dioxins under certain conditions. This research provides insights into the potential formation of hazardous compounds during the combustion of natural fuels (Nestrick, Lamparski, & Crummett, 1987).

Industrial Process Studies

  • Gasoline Blending Components : Research by Hancsók et al. (2005) focused on the production of environmentally friendly gasoline blending components, exploring the use of a chlorinated catalyst for isomerization of benzene-containing n-hexane fractions. This study contributes to the development of cleaner industrial processes (Hancsók et al., 2005).

Bioremediation Studies

  • Ex-situ Bioremediation of Chlorobenzenes : Guerin (2008) conducted a study on the bioremediation of soil contaminated with chlorinated benzenes. The research showed that native microflora could be stimulated with nutrients to effectively degrade chlorobenzenes, offering solutions for environmental cleanup (Guerin, 2008).

Mechanism of Action

The mechanism of action for the reactions involving (Chloromethoxy)benzene often involves a chain reaction . For example, the chloromethylation of aromatic compounds involves an initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

(Chloromethoxy)benzene can pose several safety hazards. It is combustible and can cause skin and eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

chloromethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYOCRCRHQJSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986107
Record name (Chloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethoxy)benzene

CAS RN

6707-01-3
Record name Benzene, (chloromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
(Chloromethoxy)benzene
Reactant of Route 3
(Chloromethoxy)benzene
Reactant of Route 4
(Chloromethoxy)benzene
Reactant of Route 5
(Chloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
(Chloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.